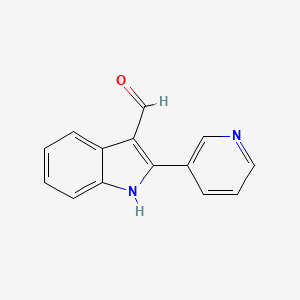

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVYVEPAYPBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378029 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95854-06-1 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Transformations of 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways of the Carbaldehyde Group

The oxidation of the carbaldehyde functionality in indole-3-carbaldehydes to the corresponding carboxylic acid is a fundamental transformation. While specific studies on 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde are not extensively documented, general methods for the oxidation of aldehydes are applicable. Various oxidizing agents can be employed for this conversion. For instance, the oxidation of a range of aldehydes to carboxylic acids can be achieved using reagents like Oxone in suitable solvent systems. This method is noted for being mild and efficient, offering an alternative to traditional metal-mediated oxidations.

Another approach involves the use of pyridinium (B92312) chlorochromate (PCC) in catalytic amounts, with periodic acid (H₅IO₆) as the stoichiometric oxidant. This method has been shown to be effective for the quantitative conversion of aldehydes to carboxylic acids in acetonitrile (B52724). Furthermore, aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of oxygen presents a green chemistry approach, avoiding the need for transition metals or hazardous oxidants.

The resulting product of such an oxidation would be 2-(pyridin-3-yl)-1H-indole-3-carboxylic acid, a valuable intermediate for further synthetic elaborations.

Reduction Reactions of the Carbaldehyde Functionality

The reduction of the carbaldehyde group in this compound to a primary alcohol, (2-(pyridin-3-yl)-1H-indol-3-yl)methanol, can be readily achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones. libretexts.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used for this transformation. libretexts.org However, due to its higher reactivity, it is less chemoselective than NaBH₄ and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

It has been noted that the reduction of indoles with sodium borohydride in acidic media, such as trifluoroacetic acid, can lead to the reduction of the indole ring itself to an indoline. researchgate.net Therefore, careful selection of reaction conditions is crucial to selectively reduce the aldehyde group without affecting the indole or pyridine (B92270) rings.

Condensation Reactions Leading to Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with potential biological activities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the Schiff base.

Studies on indole-3-carbaldehyde have demonstrated its condensation with a variety of amines, including amino acids and aminophenols, to yield novel heterocyclic Schiff bases. nih.gov For example, the reaction of indole-3-carboxaldehyde (B46971) with 1,4-diaminobutane (B46682) has been reported to form the corresponding Schiff base. ijpbs.com Similarly, condensation with different aryl amines in the presence of glacial acetic acid is a common method for synthesizing Schiff bases of indole-3-carbaldehyde.

The synthesis of a novel pyridinium iodide-tagged Schiff base has been reported starting from 3-pyridine carboxaldehyde, indicating the reactivity of the pyridyl aldehyde functionality in forming such compounds. nih.gov This suggests that this compound would be a versatile substrate for the synthesis of a wide array of Schiff bases.

Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehyde Analogues

| Amine Reactant | Product Type | Reference |

|---|---|---|

| L-Amino Acids (histidine, glutamic acid, etc.) | Heterocyclic Schiff Bases | nih.gov |

| Aminophenols | Heterocyclic Schiff Bases | nih.gov |

| 1,4-Diaminobutane | Dimeric Schiff Base | ijpbs.com |

| Aryl Amines | N-((indol-1H-3-yl)methylene)benzenamines |

Knoevenagel Condensations and Resulting Heterocyclic Products

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction, when applied to this compound, provides a pathway to a variety of α,β-unsaturated compounds and subsequently to diverse heterocyclic systems.

The reaction of indole-3-carboxaldehyde with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an acid like boric acid, leads to the formation of the corresponding Knoevenagel condensation products. acgpubs.orgsciforum.net These products, possessing both a double bond and electron-withdrawing groups, are versatile intermediates for further cyclization reactions to construct more complex heterocyclic frameworks.

For instance, the reaction of 2-arylbenzaldehydes with active methylene compounds has been investigated in sequential Knoevenagel condensation/cyclization reactions to synthesize indene (B144670) and benzofulvene derivatives. nih.gov This highlights the potential of the Knoevenagel adducts of this compound to undergo intramolecular cyclizations, leading to novel fused heterocyclic systems.

Table 2: Knoevenagel Condensation of Indole-3-Carboxaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Resulting Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine/Acetic Acid | 2-(1H-indol-3-ylmethylene)malononitrile | acgpubs.org |

| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | acgpubs.org |

| Barbituric Acid | Piperidine/Acetic Acid | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can participate in various substitution reactions, allowing for the introduction of diverse functional groups at the N1-position.

N-Alkylation and N-Acylation Strategies

N-alkylation of the indole ring is a common strategy to modify the properties of indole-containing compounds. For indole-3-carbaldehyde derivatives, N-alkylation can be achieved using various alkylating agents in the presence of a base. A reported method for the N-alkylation of indole-3-carbaldehyde involves the use of alkyl halides in a mixture of acetonitrile and N,N-dimethylformamide (DMF) under reflux conditions. mdpi.com Another study reports a simple and efficient method for N-alkylation using a mixture of different bases in DMF under both conventional heating and microwave irradiation. researchgate.net

N-acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the indole ring. The N-acylation of indole-3-carboxaldehyde can be accomplished using acyl chlorides in the presence of a base like triethylamine. derpharmachemica.com Following a Knoevenagel condensation, the resulting indole-3-yl derivatives can undergo N-acetylation with acetyl chloride. acgpubs.org

Table 3: N-Substitution Reactions of Indole-3-Carbaldehyde Derivatives

| Reagent | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl Halides | N-Alkylation | Base (e.g., K₂CO₃), DMF/Acetonitrile, Reflux | 1-Alkyl-indole-3-carbaldehyde | mdpi.com |

| Alkylating Reagents | N-Alkylation | Mixed Bases, DMF, Microwave/Conventional Heating | N-Substituted indole-3-carbaldehydes | researchgate.net |

| 3-Chloroacetyl chloride | N-Acylation | Triethylamine, THF | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Accessible Records

An extensive search for detailed structural and spectroscopic data for the chemical compound this compound (CAS Number: 95854-06-1) has concluded that the specific experimental data required for a comprehensive analysis is not available in publicly accessible scientific literature or databases. While the existence of the compound is confirmed through chemical supplier listings which specify its molecular formula (C₁₄H₁₀N₂O) and molecular weight (222.24 g/mol ), the primary research articles containing its detailed characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography could not be located. bldpharm.comechemi.comeasechem.com

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the specific topics of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, functional group analysis by IR spectroscopy, molecular mass and fragmentation analysis by mass spectrometry, or solid-state structural determination by X-ray crystallography for this particular compound.

Information available for the parent molecule, 1H-indole-3-carbaldehyde, and other related indole derivatives is abundant. nih.govbmrb.ionist.gov However, the substitution of a pyridin-3-yl group at the C2 position of the indole ring significantly alters the electronic environment and three-dimensional structure of the molecule. Therefore, extrapolating data from related but distinct compounds would be scientifically unsound and would not accurately represent the spectroscopic and structural properties of this compound.

Generating an article with detailed data tables and research findings as requested, without access to the actual experimental results from primary scientific research, would lead to the fabrication of data. Adherence to scientific accuracy and integrity prohibits the creation of such speculative content.

Researchers and chemists interested in this specific compound are encouraged to consult specialized chemical research databases or synthesize the compound and perform the requisite analytical studies to generate and publish these valuable data points. Until such data becomes publicly available, a detailed structural analysis as outlined in the request cannot be completed.

Structural Characterization and Advanced Spectroscopic Analysis

Photophysical Behavior and Electronic Absorption Studies

The photophysical properties of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, which encompass its interaction with light through absorption and emission processes, are of significant interest for understanding its electronic structure and potential applications in materials science and sensing. The core structure, an indole (B1671886) ring substituted with a pyridine (B92270) ring at the 2-position and a carbaldehyde group at the 3-position, creates a conjugated system that dictates its electronic transitions. The photophysical behavior is primarily investigated through UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the energy levels of the molecule's electronic states and the pathways of de-excitation from the excited state.

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet-visible region, which arise from the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The indole chromophore itself typically exhibits two main absorption bands, corresponding to the ¹La and ¹Lb transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

For indole derivatives, absorption maxima are generally observed in the 260–310 nm range. nih.gov The presence of the electron-withdrawing carbaldehyde group at the 3-position and the pyridyl group at the 2-position is expected to influence the electronic distribution within the indole core, leading to shifts in the absorption maxima. Specifically, the extended conjugation provided by the pyridyl substituent can cause a bathochromic (red) shift of the absorption bands. Studies on structurally related 4,6,8-triarylquinoline-3-carbaldehydes have shown absorption maxima in the range of 275–282 nm, which are attributed to π–π* transitions of the conjugated system. mdpi.com It is therefore anticipated that this compound will exhibit characteristic absorption bands within a similar range, reflecting the π–π* transitions of its extended conjugated system.

Table 1: Representative UV-Vis Absorption Data for Structurally Related Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Indole-3-acetic acid derivatives | Not Specified | 260-310 | nih.gov |

| 4,6,8-Triphenylquinoline-3-carbaldehyde | Chloroform | 278 | mdpi.com |

| 6,8-Diphenyl-4-(p-tolyl)quinoline-3-carbaldehyde | Chloroform | 275 | mdpi.com |

Indole and its derivatives are well-known for their fluorescent properties. nih.gov Upon absorption of photons, the molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur through the emission of light, a process known as fluorescence. The fluorescence emission spectrum provides information about the energy difference between the first excited singlet state and the ground state.

The fluorescence of indole derivatives is highly sensitive to their chemical environment, including solvent polarity and the nature of substituents. The non-ionized forms of many indole derivatives typically exhibit fluorescence maxima at approximately 350 nm. nih.gov For instance, various indole-3-acetic acid derivatives have been reported to fluoresce in the 345–370 nm range upon excitation between 275–280 nm. nih.gov The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift, and it provides insights into the structural and electronic relaxation in the excited state.

For this compound, it is expected to be fluorescent, with an emission profile characteristic of the substituted indole scaffold. The presence of the pyridyl and carbaldehyde groups will likely modulate the emission wavelength and quantum yield compared to unsubstituted indole. The pyridyl group, being a nitrogen-containing heterocycle, can also influence the fluorescence properties through potential excited-state proton transfer processes, depending on the solvent environment.

Table 2: Representative Fluorescence Emission Data for Structurally Related Compounds

| Compound | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| Indole derivatives (neutral form) | Not Specified | ~350 | nih.gov |

| Indole-3-acetic acid derivatives | 275-280 | 345-370 | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure, stability, and reactivity of molecules. For indole-3-carbaldehyde and its derivatives, these studies involve analyzing molecular orbitals, charge distribution, and electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net Methods like Natural Bond Orbital (NBO) analysis are employed to study donor-acceptor interactions within the molecule. researchgate.net Furthermore, Fukui functional analysis helps in identifying the points of attack for various substituents. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of indole-based compounds. researchgate.net For the parent compound, 1H-indole-3-carbaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully used to optimize the molecular structure and calculate vibrational frequencies. researchgate.net Such calculations are also applied to analyze electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate the molecule's charge transfer capabilities. researchgate.net For related pyridine (B92270) derivatives, DFT studies have been instrumental in understanding their chemical structures and reactivity. nih.gov The insights gained from DFT applications on parent indoles and related pyridines provide a strong theoretical basis for understanding the electronic characteristics of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde. researchgate.netnih.gov

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net These computational techniques place the molecule into the binding site of a receptor to estimate its binding affinity and orientation. researchgate.netmdpi.com

For instance, docking studies on derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been used to assess their ability to bind to proteins like the long RSH (RelA/SpoT homolog) proteins, which are alarmone synthetases. nih.gov Similarly, docking simulations have been performed on indole-3-carbaldehyde oxime derivatives to predict their binding modes with the urease enzyme of Helicobacter pylori. mdpi.com In studies of related 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives, both rigid and flexible docking protocols were employed to model their interactions with the human neutrophil elastase binding site. researchgate.net These examples highlight a common methodology where computational docking is used to explore the potential therapeutic targets for indole (B1671886) and pyridine-containing compounds. researchgate.netnih.govmdpi.com

Structure–Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. rsc.org For compounds containing indole and pyridine rings, computational SAR studies help identify the structural features essential for their desired pharmacological effects. nih.govnih.gov

For example, a 2D-QSAR (Quantitative Structure-Activity Relationship) model was developed for novel 1H-3-indolyl derivatives to guide the synthesis of compounds with enhanced antioxidant activity. nih.gov In a study on 3,5-disubstituted pyridin-2(1H)-ones, which also feature indole and pyridine moieties, SAR studies were crucial in understanding how structural modifications—such as methylation of the indole nitrogen or altering a linking group—affected analgesic potency. nih.gov These computational SAR approaches allow for the systematic modification of a lead compound to optimize its activity and provide a rationale for the design of new, more potent analogues. nih.govnih.gov

Prediction of Molecular Properties and Conformational Analysis

Computational tools are used to predict various physicochemical properties of this compound, which are crucial for assessing its drug-likeness. echemi.com Conformational analysis, another key computational task, is performed to determine the molecule's preferred three-dimensional shape, which is vital for its interaction with biological targets. researchgate.net

For structurally related 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one inhibitors, a comparative conformational analysis was performed using various software packages like OMEGA, HYPERCHEM, and MOPAC to identify the most representative conformers for modeling protein-ligand interactions. researchgate.net The predicted molecular properties for this compound are summarized in the table below. echemi.com

| Property | Predicted Value |

| Molecular Weight | 222.24200 |

| Exact Mass | 222.079312947 |

| PSA (Polar Surface Area) | 45.75000 |

| XLogP3 | 3.04240 |

| Density | 1.291 g/cm³ |

| Boiling Point | 492ºC at 760 mmHg |

| Flash Point | 248.2ºC |

| Refractive Index | 1.72 |

| Data sourced from Echemi echemi.com |

Biological Activity and Medicinal Chemistry Applications

Antimicrobial Research and Development

The inability to populate these sections with relevant data underscores a significant gap in the current body of medicinal chemistry research. The fusion of an indole (B1671886) nucleus, a common pharmacophore, with a pyridine (B92270) ring at the 2-position and a reactive carbaldehyde group at the 3-position presents a unique chemical architecture. In theory, this scaffold would be a prime candidate for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, by reacting the aldehyde group. These derivatives would typically be screened for a wide range of biological activities.

Given the well-documented anticancer and antimicrobial properties of many other substituted indoles and pyridines, it is plausible that derivatives of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde could exhibit interesting biological profiles. However, without experimental data from cytotoxicity assays, antiproliferative studies, and antimicrobial screening, any discussion of their potential would be purely speculative.

This report is therefore constrained by the available scientific literature. Future research may yet explore the synthetic derivatization of this compound and the biological evaluation of the resulting compounds. Until such studies are published, a detailed and scientifically accurate article on this specific topic, as per the requested outline, cannot be constructed.

Enzyme Inhibition Studies

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are frequently investigated for their potential to modulate the activity of various enzymes. This section explores the documented enzyme inhibition studies related to this compound and its close structural analogs.

Urease Inhibition

While direct studies on the urease inhibition of this compound are not extensively documented, research on closely related indole-3-carbaldehyde derivatives provides valuable insights. A study focused on a series of N-substituted indole-3-carbaldehyde oxime derivatives, synthesized from 1H-indole-3-carbaldehyde, demonstrated their potential as urease inhibitors. In this research, the inhibitory activities were evaluated in vitro against Macrotyloma uniflorum urease. Notably, two of the synthesized compounds exhibited potent urease inhibitory activity, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. These values were significantly lower than that of the standard inhibitor, thiourea (B124793) (IC50 = 0.2387 ± 0.0048 mM). Such findings suggest that the indole-3-carbaldehyde scaffold is a promising starting point for the development of effective urease inhibitors.

Alpha-Glucosidase Inhibition

There is currently a lack of specific research data on the alpha-glucosidase inhibitory activity of this compound. However, the broader class of indole derivatives has been a subject of interest in the search for new alpha-glucosidase inhibitors for the management of diabetes. For instance, studies on 3,3-di(indolyl)indolin-2-ones have shown that these compounds can exhibit higher percentage inhibition of α-glucosidase compared to the standard drug acarbose (B1664774) at the same concentration. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde also reported potent α-glucosidase inhibitory activity. acs.org These examples highlight the potential of indole-containing heterocyclic systems to inhibit this key enzyme, suggesting that this compound could be a candidate for future investigations in this area.

Glutathione S-transferase (GST) Enzyme Activity Modulation

Research into the effects of some indole derivatives with a 3-carboxaldehyde structure on Glutathione S-transferase (GST) enzyme activity has been conducted. nih.gov GSTs are a family of enzymes crucial for detoxification processes in the body. nih.gov A study investigating various indole-3-carboxaldehyde (B46971) derivatives reported a range of IC50 values from 0.042 to 1.570 mM. nih.gov Among the tested compounds, 6-methylindole-3-carboxaldehyde (B1309500) was identified as the most potent inhibitor. nih.gov While this study did not specifically include this compound, the findings indicate that the indole-3-carboxaldehyde core can interact with and modulate the activity of GST. Further research would be necessary to determine the specific effect of the pyridin-3-yl substitution at the 2-position on this activity.

(p)ppGpp Synthetase Inhibition

Specific studies on the inhibition of (p)ppGpp synthetase by this compound are not available in the current literature. (p)ppGpp (guanosine tetraphosphate (B8577671) and guanosine (B1672433) pentaphosphate) is a bacterial alarmone that plays a critical role in the bacterial stress response. The enzymes responsible for its synthesis are considered attractive targets for the development of new antibacterial agents. While direct evidence is lacking for the subject compound, the broader class of substituted indoles has been identified as a promising scaffold for the development of (p)ppGpp synthetase inhibitors.

Design and Synthesis of Ligands for Metal Complexes with Biological Activity

The versatile coordination chemistry of indole derivatives, particularly those incorporating additional heteroaromatic rings like pyridine, makes them excellent candidates for the design of ligands for metal complexes with potential biological applications. The nitrogen atoms in the indole and pyridine rings, along with the oxygen atom of the carbaldehyde group, can act as coordination sites for a variety of metal ions.

Indole-Containing Metal Complexes

The synthesis of metal complexes using ligands derived from indole-3-carboxaldehyde has been an active area of research. These studies often involve the formation of Schiff bases, where the carbaldehyde group is reacted with an amine to create an imine linkage, which can then coordinate to metal ions. For example, a series of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized using a ligand derived from the reaction of indole-3-carboxaldehyde and L-histidine. mdpi.com The resulting metal complexes were characterized and evaluated for their biological activities. mdpi.com

DNA Binding Studies of Complexes

The interaction between metal complexes and DNA is a significant area of research in medicinal chemistry, particularly in the development of new therapeutic agents. rsc.org The binding of these complexes to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions, potentially leading to the inhibition of DNA replication and transcription. rsc.orgnih.gov While direct studies on the DNA binding of metal complexes specifically incorporating the this compound ligand are not extensively detailed in the reviewed literature, the constituent chemical moieties—indole and pyridine—are well-known components of ligands in complexes that do interact with DNA.

Transition metal complexes containing pyridine and related polypyridyl ligands have been a major focus of DNA interaction studies. nih.gov For instance, novel Cobalt(III) pyridine complexes have been shown to bind to Calf Thymus DNA (CT-DNA) via a groove binding mode. nih.gov Similarly, the DNA binding and anticancer properties of new Palladium(II)-phosphorus Schiff base metal complexes have been investigated, demonstrating their potential as cancer drug discovery targets. nih.gov These complexes, through in silico and experimental analysis, were found to have strong DNA binding capabilities. nih.gov

The general principle is that planar aromatic ligands within a metal complex can stack between the base pairs of the DNA duplex, a process known as intercalation. nih.gov The geometry of the metal complex itself plays a crucial role; for example, square planar complexes may allow for deeper insertion of an intercalating ligand compared to octahedral geometries. researchgate.net Given the planar nature of the indole and pyridine rings in this compound, it is plausible that its metal complexes could exhibit intercalative or groove binding interactions with DNA. However, without specific experimental data, this remains a hypothesis based on the behavior of structurally related compounds. Further research is necessary to synthesize and characterize metal complexes of this compound and to experimentally determine their specific modes of DNA interaction and binding affinities.

Exploration in Drug Discovery and Development of Novel Pharmaceutical Agents

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved drugs. ontosight.ai Specifically, the indole-3-carbaldehyde framework, a core component of this compound, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in pharmaceutical development. researchgate.net The incorporation of a pyridine ring at the 2-position of the indole core further diversifies the potential biological activities, making this heterocyclic system a point of interest in drug discovery.

Derivatives originating from the indole-3-carbaldehyde scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Agents: The search for new antimicrobial agents is a critical area of drug discovery due to rising antibiotic resistance. nih.gov Derivatives of indole-3-carbaldehyde have shown promise in this field.

Antitubercular Activity: Pyridine-indole compounds, synthesized by the condensation of nicotinohydrazide with substituted 1H-indole-3-carbaldehydes, have been evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, showing notable minimum inhibitory concentrations (MIC). nih.gov

Antibacterial Activity: Semicarbazone derivatives of indole-3-carbaldehyde have been synthesized and tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. csic.esscilit.com Certain halogenated derivatives exhibited significant inhibitory activity, particularly against the Gram-positive strains. csic.esscilit.com

Broad-Spectrum Activity: A straightforward approach has been developed for synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues from 1H-indole-3-carboxaldehyde. nih.gov These compounds were screened for antimicrobial activity against various pathogens, with some derivatives showing high activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Anticancer Agents: The indole scaffold is a key feature in many anticancer agents. researchgate.net The functional groups on the indole-3-carbaldehyde moiety allow for the synthesis of derivatives with potent antiproliferative effects.

EGFR Inhibitors: A series of newly designed indole-containing pyrazole (B372694) analogs, synthesized from indole-3-carboxaldehyde, demonstrated remarkable cytotoxic activities against a panel of nine different cancer cell types. nih.gov Molecular docking studies suggested that these compounds might exert their effects through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Tubulin Polymerization Inhibition: 2-phenylindole-3-carbaldehyde derivatives have been shown to possess good anti-proliferative activities. researchgate.net Some of these compounds strongly inhibit tubulin polymerization, a key mechanism for halting cell division in cancer cells. researchgate.net

Cytotoxic Activity: In addition to antimicrobial properties, the 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives mentioned earlier also displayed significant antiproliferative activities against various cancer cell lines. nih.gov

The table below summarizes the biological activities of various pharmaceutical agents derived from the indole-3-carbaldehyde scaffold, which is central to this compound.

| Compound Class | Starting Material | Biological Activity | Target/Organism | Reference |

| Pyridine-indole compounds | Substituted 1H-indole-3-carbaldehydes | Antitubercular | Mycobacterium tuberculosis H37Rv | nih.gov |

| Indole-3-carbaldehyde Semicarbazones | Halogenated 1H-indole-3-carbaldehydes | Antibacterial | Staphylococcus aureus, Bacillus subtilis | csic.esscilit.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | 1H-indole-3-carboxaldehyde | Antibacterial, Antiproliferative | MRSA, M. tuberculosis, Various cancer cell lines | nih.gov |

| Pyrazolinyl-indoles | Indole-3-carboxaldehyde | Anticancer | Various cancer cell lines (e.g., leukemia, colon, breast) | nih.gov |

| 2-Phenylindole-3-carbaldehydes | 2-Phenylindole-3-carbaldehyde | Anticancer | Tubulin polymerization | researchgate.net |

The diverse biological activities demonstrated by derivatives of indole-3-carbaldehyde underscore the importance of the this compound structure as a valuable scaffold for the exploration and development of novel pharmaceutical agents.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for indole (B1671886) synthesis and formylation, such as the Vilsmeier-Haack reaction, are established, future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes. ekb.eg The focus will likely shift towards methodologies that offer improved atom economy, reduce hazardous waste, and allow for facile diversification of the molecular scaffold.

Key areas for future synthetic development include:

One-Pot, Multi-Component Reactions (MCRs): Designing novel MCRs that can assemble the pyridyl-indole core in a single step from simple, readily available precursors would represent a significant advancement. researchgate.net This approach minimizes intermediate purification steps, saving time and resources.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, offer powerful tools for constructing the C2-aryl bond of the indole. organic-chemistry.org Future work could focus on developing novel catalyst systems that are more active, stable, and operate under milder, greener conditions (e.g., in aqueous media).

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde and its derivatives, overcoming challenges associated with batch processing.

Identification of New Biological Targets and Modes of Action

The parent indole-3-carbaldehyde scaffold is a known precursor for compounds with a wide array of biological activities. researchgate.net Derivatives have been investigated as potential anticancer, antimicrobial, and antiviral agents. ekb.egnih.gov A primary future direction is to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic potential.

| Potential Therapeutic Area | Established Targets for Indole-3-Carbaldehyde Analogs | Emerging Targets to Explore |

| Oncology | Tryptophan dioxygenase, Bcl-2 family proteins, Tubulin | Protein kinases, Viral proteases (e.g., SARS-CoV-2 Mpro) nih.govmdpi.com |

| Infectious Diseases | Bacterial and fungal enzymes csic.es | Mycobacterial proteins, Biofilm formation pathways nih.gov |

| Neurodegenerative Diseases | Cholinesterases | Cannabinoid receptors (CB1/CB2), Monoamine oxidase ekb.egresearchgate.net |

| Inflammatory Diseases | TNF-α and IL-6 | Cyclooxygenase (COX) enzymes |

Future research should employ modern techniques like high-throughput screening (HTS) to test the compound against large libraries of enzymes and receptors. Furthermore, advanced chemoproteomic approaches, such as activity-based protein profiling (ABPP), could be used to identify novel, previously unknown cellular targets, thereby elucidating its mechanism of action.

Advanced Mechanistic Insights into Compound Reactivity

A deeper understanding of the electronic properties and reactivity of this compound is crucial for its development. The interplay between the electron-rich indole ring and the electron-deficient pyridine (B92270) ring, mediated by the aldehyde group, dictates its chemical behavior.

Future mechanistic studies should focus on:

Kinetics and Thermodynamics: Quantitative studies of its key reactions, such as Schiff base formation with amines or Knoevenagel condensation, will provide valuable data for optimizing reaction conditions and predicting its behavior in biological systems. researchgate.netresearchgate.net

Influence of the Pyridine Ring: Investigating how the position and electronics of the pyridine nitrogen atom modulate the reactivity of the aldehyde group and the N-H acidity of the indole ring.

Metabolic Pathway Analysis: In biological contexts, identifying the metabolic fate of the compound is critical. Studies using techniques like mass spectrometry to characterize metabolites formed by liver microsomes will provide insight into its biotransformation and stability.

Synergistic Application of Computational and Experimental Approaches

The integration of computational modeling with experimental validation offers a powerful paradigm to accelerate research. rsc.org In silico methods can guide experimental design, rationalize observed results, and predict properties, thereby saving significant time and resources.

A proposed synergistic workflow is outlined below:

| Step | Computational Approach | Experimental Validation |

| 1. Target Identification | Reverse molecular docking to screen the compound against a database of known protein structures. mdpi.com | In vitro enzymatic or binding assays against top-predicted targets. |

| 2. Binding Mode Analysis | Molecular dynamics (MD) simulations to predict the stable binding pose and key interactions within the active site of a confirmed target. nih.gov | Site-directed mutagenesis of the target protein to confirm key binding residues. X-ray crystallography of the compound-protein complex. |

| 3. SAR Exploration | Quantitative Structure-Activity Relationship (QSAR) modeling and Free Energy Perturbation (FEP) calculations to predict the activity of virtual derivatives. rsc.org | Synthesis and biological testing of a focused library of analogs to confirm QSAR predictions and optimize potency. |

| 4. Reactivity Prediction | Density Functional Theory (DFT) calculations to model reaction pathways, transition states, and predict spectroscopic properties. materialsciencejournal.org | Kinetic studies and product characterization to validate predicted reaction mechanisms. |

This iterative cycle of prediction and validation will be instrumental in rationally designing next-generation derivatives with enhanced activity and optimized properties.

Exploration of this compound in Material Science or Other Chemical Fields

Beyond its biomedical potential, the unique electronic and structural features of this compound make it an intriguing candidate for applications in material science and other chemical domains.

Emerging areas of exploration include:

Organic Electronics: Indole-based molecules have been investigated for use in organic light-emitting diodes (OLEDs) due to their charge-transport properties. researchgate.net The combination of the electron-donating indole and electron-accepting pyridine could create a molecule with interesting photophysical properties suitable for such applications.

Coordination Chemistry and Catalysis: The pyridine nitrogen atom provides a specific site for coordination to metal ions. This allows for the potential design of novel metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysts where the indole moiety can tune the electronic properties of the metal center.

Chemical Sensors: The conjugated system of the molecule may exhibit changes in its fluorescence or absorption spectra upon binding to specific analytes (e.g., metal ions or anions). This could be exploited to develop new chemosensors for environmental or biological monitoring.

Q & A

Q. What are the established synthetic routes for 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and indole precursors. For example, analogous compounds (e.g., 1H-indole-3-carbaldehyde oxime) are synthesized by refluxing indole-3-carbaldehyde with hydroxylamine in ethanol . Key steps include:

- Pyridine functionalization : Introducing substituents at the 3-position via cross-coupling or nucleophilic substitution.

- Indole core formation : Using Vilsmeier-Haack or Fischer indole synthesis to construct the indole ring .

- Purification : Column chromatography or recrystallization to isolate the product.

Intermediates are characterized via H/C NMR and FT-IR to confirm functional groups, while HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

- Methodological Answer :

- NMR spectroscopy : H NMR resolves aromatic protons (e.g., pyridine vs. indole protons), while C NMR identifies aldehyde (C=O) and heterocyclic carbons .

- X-ray crystallography : SHELX software refines bond lengths/angles (e.g., C=O at ~1.21 Å, indole-pyridine dihedral angles) to resolve stereochemical ambiguities .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak for CHNO: calc. 222.0793, obs. 222.0795) .

Q. What are the primary research applications of this compound in academic studies?

- Methodological Answer :

- Bioactive intermediate : Used to synthesize derivatives (e.g., acetamide-oxime hybrids) for antioxidant or antimicrobial studies .

- Ligand design : The pyridine and aldehyde groups enable coordination with metal ions (e.g., Ru or Pd) for catalytic applications .

- Molecular probes : The aldehyde group facilitates Schiff base formation for bioconjugation studies .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of this compound?

- Methodological Answer :

- Heterogeneous catalysis : FeO@SiO/InO enhances yield (e.g., 85% vs. 60% without catalyst) by accelerating condensation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventionally) while maintaining purity .

- Flow chemistry : Enables scalable production with real-time monitoring via inline spectroscopy .

Q. How can contradictions in crystallographic and computational data be resolved?

- Methodological Answer :

- Multi-method validation : Compare X-ray data (bond lengths/angles) with DFT-optimized geometries (B3LYP/6-31G* basis set). For example, C(9)-N(1) bond lengths in experimental (1.376 Å) vs. computational (1.380 Å) data show <1% deviation .

- Twinned data refinement : Use SHELXL to model overlapping reflections in low-symmetry space groups .

- Thermal parameter analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion in the crystal lattice .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases or GPCRs). For example, docking with 3JUS protein (PDB ID) reveals hydrogen bonding between the aldehyde group and Arg-124 .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with antioxidant activity (IC values from DPPH assays) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.